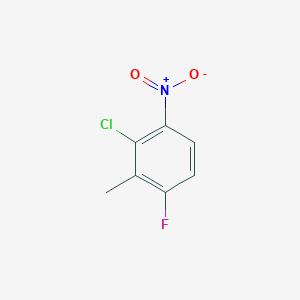

2-Chloro-4-fluoro-3-methyl-1-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-fluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWOEJIFEWFIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40532072 | |

| Record name | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90292-62-9 | |

| Record name | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40532072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene: A Technical Guide for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-chloro-4-fluoro-3-methyl-1-nitrobenzene, a key intermediate in the development of specialized organic compounds. The synthesis is presented in two primary stages: the preparation of the precursor, 2-chloro-4-fluorotoluene, via a diazonium salt intermediate, followed by its regioselective nitration. This document delves into the mechanistic underpinnings of each transformation, offering detailed experimental protocols and critical analysis of the factors governing reaction outcomes. The intended audience for this guide includes researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction: The Significance of Substituted Nitroaromatics

Substituted nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and dyes. The nitro group, a powerful electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile functional handle for further chemical transformations, most notably its reduction to an amino group. The specific substitution pattern of this compound makes it a valuable precursor for creating complex molecular architectures with tailored biological and material properties.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with a commercially available aniline derivative. This strategy ensures a high-yielding and scalable process.

Figure 2: Reaction mechanism for the synthesis of 2-chloro-4-fluorotoluene.

Experimental Protocol

-

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |

| 3-Chloro-4-methylaniline | 141.60 | - | 0.1 | 14.16 g |

| Sodium Nitrite | 69.00 | - | 0.11 | 7.59 g |

| Hydrochloric Acid (conc.) | 36.46 | 1.18 | 0.3 | ~25 mL |

| Fluoroboric Acid (48% aq.) | 87.81 | 1.41 | 0.12 | ~19.5 mL |

| Diethyl Ether | 74.12 | 0.713 | - | As needed |

| Saturated Sodium Bicarbonate | 84.01 | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | - | As needed |

-

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-4-methylaniline (0.1 mol) and 50 mL of water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid (0.3 mol) while maintaining the temperature below 5 °C.

-

Dissolve sodium nitrite (0.11 mol) in 20 mL of water and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

In a separate beaker, cool fluoroboric acid (0.12 mol) to 0 °C.

-

Slowly add the cold diazonium salt solution to the fluoroboric acid with vigorous stirring. A precipitate of the diazonium fluoroborate salt should form.

-

Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether.

-

Carefully dry the diazonium fluoroborate salt. Caution: Diazonium salts can be explosive when dry. It is advisable to proceed to the next step with the slightly moist solid.

-

Gently heat the dried salt in a flask until the evolution of nitrogen gas ceases. The product will distill over.

-

Purify the crude product by fractional distillation.

-

Part 2: Nitration of 2-Chloro-4-fluorotoluene

The final step in the synthesis is the electrophilic aromatic substitution of 2-chloro-4-fluorotoluene to introduce a nitro group onto the benzene ring.

Mechanistic Rationale and Regioselectivity

The nitration is carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring.

-

-CH₃ (Methyl): An activating group and an ortho, para-director.

-

-Cl (Chloro): A deactivating group but an ortho, para-director.

-

-F (Fluoro): A deactivating group but an ortho, para-director.

The interplay of these directing effects determines the position of nitration. The desired product, this compound, requires the introduction of the nitro group at the C1 position. This position is ortho to the activating methyl group and meta to the deactivating chloro group. While a mixture of isomers is possible, the strong activating and directing effect of the methyl group is expected to favor nitration at the C1 and C5 positions. Steric hindrance from the adjacent chloro and methyl groups may influence the ratio of these isomers.

An In-depth Technical Guide to 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene (CAS No. 90292-62-9), a key chemical intermediate in the pharmaceutical and fine chemical industries. This document delves into its core chemical and physical properties, provides a detailed analysis of its spectral data for unambiguous identification, outlines a robust synthetic protocol, and explores its reactivity and applications, particularly in the context of drug discovery and development. The guide is intended to serve as a valuable resource for researchers and process chemists, offering both foundational knowledge and practical insights into the handling and utilization of this versatile molecule.

Introduction: Strategic Importance in Synthesis

This compound is a polysubstituted aromatic compound whose strategic importance lies in the unique arrangement of its functional groups. The presence of a nitro group, a chlorine atom, a fluorine atom, and a methyl group on the benzene ring imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro group significantly influences the regioselectivity of nucleophilic aromatic substitution reactions, a cornerstone of modern medicinal chemistry. This guide aims to provide a detailed exposition of this compound, enabling its effective application in research and development.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory or industrial setting.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| CAS Number | 90292-62-9 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | |

| Appearance | Solid | [1] |

| Storage Temperature | Room Temperature (in a dry, sealed container) | [1] |

| Purity | Typically ≥95% | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Spectroscopic Characterization

Unambiguous characterization of this compound is critical for quality control and reaction monitoring. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the chloro, fluoro, methyl, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

C-NO₂ stretching: Strong asymmetric and symmetric stretching vibrations.

-

C-Cl stretching: In the fingerprint region.

-

C-F stretching: Typically a strong absorption.

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The molecular ion peak (M+) is expected at m/z 189.57. Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) will also be observed.

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. Its reactivity is dominated by the interplay of its various substituents.

Synthetic Pathway

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2-chloro-4-fluorotoluene (Illustrative)

The following is an illustrative protocol for a similar nitration reaction, which can be adapted for the synthesis of the target molecule. This protocol is based on the general principles of aromatic nitration.

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

Addition of Substrate: To the cooled nitrating mixture, add 2-chloro-4-fluoro-3-methylbenzene dropwise, ensuring the reaction temperature does not exceed 10-15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by TLC or GC.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The crude product will precipitate out.

-

Isolation and Purification: Collect the solid product by filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Key Reactions and Mechanisms

The reactivity of this compound is primarily dictated by the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr):

The chloro and fluoro substituents are potential leaving groups in SₙAr reactions. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. The nitro group strongly activates the positions ortho and para to it.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an amino group, providing access to 2-chloro-4-fluoro-3-methylaniline. This transformation is a critical step in the synthesis of many pharmaceutical compounds. Common reducing agents include:

-

Metals in acidic media (e.g., Fe/HCl, Sn/HCl)

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

Reduction of Nitro Group Workflow:

Caption: General workflow for the reduction of the nitro group.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs)[2]. Its derivatives are often explored for a wide range of therapeutic applications. The corresponding aniline, 2-chloro-4-fluoro-3-methylaniline, is a particularly valuable synthon for the construction of heterocyclic scaffolds commonly found in drug candidates. The strategic placement of the chloro, fluoro, and methyl groups allows for further diversification and fine-tuning of the physicochemical and pharmacological properties of the final drug molecule. While specific drug molecules derived directly from this intermediate are not widely publicized, its structural motif is present in various patented compounds with potential therapeutic activities.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly in the pharmaceutical industry. Its unique substitution pattern provides a platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide has provided a detailed overview of its chemical properties, safety considerations, spectroscopic characterization, synthesis, and reactivity. A thorough understanding of these aspects is crucial for any researcher or scientist aiming to leverage the synthetic utility of this valuable compound.

References

- SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing.

- Google Patents. (1979). Preparation of fluoronitrobenzene.

- Google Patents. (2002). Process of preparing 2,3,4-trifluoro nitrobenzene using o-chloro nitrobenzene.

- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.

- PubChem. (n.d.). 2-Chloro-4-fluoro-1-nitrobenzene.

- Google Patents. (2022). A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

- Acta Chemica Malaysia. (2019). Effect of Chloro and Nitro Terminal Substituents on Mesomorphic Properties of Azobenzene Liquid Crystals.

- Google Patents. (2020). Preparation method of 2-chloro-4-fluorotoluene.

- ResearchGate. (2015). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene.

- National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

- Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.

- MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.

- SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing.

- eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- National Center for Biotechnology Information. (2011). 1-Chloro-2-methyl-3-nitrobenzene.

- National Center for Biotechnology Information. (2010). 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene.

- ResearchGate. (2014). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed.

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- AGC Chemicals Americas. (n.d.). Fluorine Specialty Ingredients for Pharmaceutical Manufacturing.

- Nitrochemie. (n.d.). Chemical intermediates.

- YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- MDPI. (2024, February 21). Design and Synthesis of N-Doped Carbons as Efficient Metal-Free Catalysts in the Hydrogenation of 1-Chloro-4-Nitrobenzene.

- ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3).

Sources

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Niche Synthetic Intermediate

In the intricate tapestry of synthetic organic chemistry, the precise characterization of novel compounds is paramount. This guide provides a detailed examination of the physical and spectroscopic properties of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene , a substituted nitroaromatic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The unique arrangement of its substituents—a chloro group, a fluoro group, a methyl group, and a nitro group on a benzene ring—creates a distinct electronic and steric environment that dictates its reactivity and physical behavior.

This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing standardized protocols for their experimental determination. While a comprehensive experimental dataset for this specific isomer (CAS No. 90292-62-9) is not broadly available in public literature, this guide consolidates the known information and provides a predictive framework based on established chemical principles for its spectral characteristics.

Section 1: Core Physical Properties

The fundamental physical properties of a compound are critical for its handling, purification, and use in synthetic protocols. Below is a summary of the available and predicted data for this compound.

Tabulated Physical Data

| Property | Value | Source/Comment |

| IUPAC Name | This compound | |

| CAS Number | 90292-62-9 | |

| Molecular Formula | C₇H₅ClFNO₂ | |

| Molecular Weight | 189.57 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 261.8 ± 35.0 °C at 760 mmHg | Predicted. |

| Melting Point | Data not available | An experimental determination is recommended. |

| Density | Data not available | An experimental determination is recommended. |

| Solubility | Data not available | Expected to be soluble in common organic solvents. |

Structural and Molecular Descriptors

The arrangement of atoms and functional groups in this compound gives rise to its specific chemical identity.

-

SMILES: CC1=C(C(=CC=C1F)[O-])Cl[1]

-

InChI Code: 1S/C7H5ClFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3[2]

-

InChI Key: OEWOEJIFEWFIGG-UHFFFAOYSA-N[2]

Section 2: Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information about the number of different types of protons and their neighboring atoms.

-

Aromatic Protons (2H): There are two protons on the aromatic ring. Due to the substitution pattern, they will appear as distinct signals, likely in the range of 7.0-8.5 ppm. The electron-withdrawing nitro group will deshield these protons, shifting them downfield. The coupling between these two aromatic protons (meta-coupling) and with the fluorine atom will result in complex splitting patterns (e.g., doublet of doublets).

-

Methyl Protons (3H): The methyl group protons will appear as a singlet in the upfield region, typically around 2.0-2.5 ppm, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Aromatic Carbons (6C): The six carbons of the benzene ring will each give a distinct signal in the aromatic region (approximately 110-160 ppm). The carbon attached to the nitro group will be the most downfield, while the carbons bonded to the halogens will also be significantly shifted. The presence of fluorine will introduce C-F coupling, which can be a valuable tool for signal assignment.

-

Methyl Carbon (1C): A single peak for the methyl carbon will be observed in the upfield region, typically between 15-25 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

-

N-O Stretching (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-Cl Stretching: A moderate to strong absorption in the fingerprint region, usually between 600-800 cm⁻¹.

-

C-F Stretching: A strong absorption band in the range of 1000-1400 cm⁻¹.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Several medium to weak absorptions in the 1400-1600 cm⁻¹ region.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 189.57. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the molecular ion peak is expected due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways would involve the loss of the nitro group (-NO₂, 46 Da), and potentially the loss of the methyl group (-CH₃, 15 Da) or the chlorine atom (-Cl, 35/37 Da).

Section 3: Experimental Protocols for Physical Property Determination

To ensure the accuracy and reproducibility of physical property data, standardized experimental procedures are crucial. The following section details the methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a definitive property of a pure crystalline solid. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range. This protocol is designed to achieve a precise and reproducible measurement.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale Method)

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This microscale method is suitable for small sample quantities and minimizes potential hazards.

Protocol:

-

Sample Preparation: A small volume (a few drops) of the molten this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a heating block).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Microscale Boiling Point Determination Workflow.

Solubility Determination (Shake-Flask Method)

Causality: Solubility is an equilibrium property that is dependent on the intermolecular forces between the solute and the solvent. The "like dissolves like" principle is a good predictor, suggesting that this compound will be more soluble in nonpolar organic solvents than in water.

Protocol:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the chosen solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.

Section 4: Safety and Handling

As a substituted nitroaromatic compound, this compound should be handled with appropriate care. The following information is based on data for structurally similar compounds and should be considered when handling this substance.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

-

-

Storage:

-

Store in a tightly sealed container in a dry, room temperature, and well-ventilated place.[1]

-

Section 5: Conclusion and Future Directions

This guide provides a foundational understanding of the physical and predicted spectroscopic properties of this compound. While some key experimental data remains to be determined, the information and protocols presented here offer a robust framework for researchers working with this compound. The unique substitution pattern of this molecule makes it an interesting candidate for further investigation, particularly in the development of novel bioactive compounds. Future work should focus on the experimental determination of its melting point, density, and solubility in a range of solvents, as well as the full acquisition and interpretation of its NMR, IR, and mass spectra to confirm the predictions outlined in this guide.

References

- Crysdot LLC. (n.d.). This compound.

Sources

The Solubility Profile of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers detailed protocols for experimental determination, and provides insights into its expected behavior in common laboratory solvents.

Introduction: Understanding the Molecule

This compound is a substituted aromatic compound with a molecular formula of C₇H₅ClFNO₂ and a molecular weight of approximately 189.57 g/mol . Its structure, featuring a nitro group, a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, dictates its physicochemical properties, including its solubility. The interplay of these functional groups—their polarity, hydrogen bonding potential, and overall contribution to the molecule's lipophilicity—is critical in determining its behavior in different solvent environments. A thorough understanding of its solubility is paramount for applications in chemical synthesis, formulation development, and biological assays.

Theoretical Framework: The "Like Dissolves Like" Principle

The solubility of a compound is fundamentally governed by the principle of "like dissolves like."[1][2][3][4] This adage signifies that substances with similar intermolecular forces are more likely to be soluble in one another. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[1][2][3][4]

Molecular Analysis of this compound:

-

Polar Moieties: The nitro group (-NO₂) is strongly polar and can act as a hydrogen bond acceptor. The chloro (-Cl) and fluoro (-F) groups are also electronegative, contributing to the molecule's overall polarity.

-

Nonpolar Moieties: The benzene ring and the methyl group (-CH₃) are nonpolar (lipophilic) in nature.

The presence of both polar and nonpolar groups suggests that this compound will exhibit a nuanced solubility profile, with moderate solubility in a range of solvents. It is anticipated to be sparingly soluble in water due to the dominant hydrophobic character of the substituted benzene ring. Conversely, it is expected to be more soluble in organic solvents that can interact favorably with its different functional groups.[5]

The electronic effects of the substituents also play a role. The nitro, chloro, and fluoro groups are electron-withdrawing, which can influence the electron distribution in the aromatic ring and affect its interactions with solvent molecules.[6][7]

Predicting Solubility: A Qualitative Assessment

Based on the structural features of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made. For a closely related compound, 2-chloro-4-fluoronitrobenzene, it is described as being slightly soluble in water and soluble in many organic solvents like ether and alcohol.[5] A similar trend can be expected for the target molecule.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of polar groups allows for some interaction with protic solvents, but the large nonpolar surface area limits high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute without the competing hydrogen bonding network of protic solvents. |

| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform | Moderate to High | The nonpolar aromatic ring and methyl group will interact favorably with nonpolar solvents via London dispersion forces. |

Experimental Determination of Solubility: Protocols and Methodologies

For precise and reliable solubility data, experimental determination is essential. The following sections provide detailed protocols for two standard methods: the equilibrium shake-flask method and a kinetic solubility assay.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[8][9][10]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Workflow:

Caption: Workflow for the equilibrium shake-flask solubility determination.

Detailed Protocol:

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Transfer the solid to a glass vial with a screw cap.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Place the sealed vial in a shaker bath set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Agitate the vial for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be established through preliminary experiments where the concentration is measured at different time points until it plateaus.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining solid particles, either centrifuge the sample at high speed or filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered supernatant from the solubility experiment using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the experimental sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess the dissolution rate of a compound from a solid form or a concentrated stock solution.[8][11][12][13][14]

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored over time.

Experimental Workflow:

Caption: Workflow for the kinetic solubility assay.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In the wells of a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation:

-

Seal the plate and incubate it at a specific temperature (e.g., room temperature or 37 °C) with gentle shaking for a defined period (e.g., 2 hours).

-

-

Detection and Quantification:

-

Nephelometry: Measure the turbidity of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV/LC-MS: Alternatively, filter the contents of each well using a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by HPLC-UV or LC-MS/MS analysis against a calibration curve.[12]

-

-

Data Analysis:

-

The kinetic solubility is typically reported as the highest concentration at which the compound remains in solution under the specified conditions.

-

Authoritative Grounding and Regulatory Context

In the context of drug development, solubility is a critical parameter that influences a drug's bioavailability. Regulatory agencies like the U.S. Food and Drug Administration (FDA) provide guidance on how solubility studies should be conducted.[15][16][17][18][19] According to the Biopharmaceutics Classification System (BCS), a drug substance is considered highly soluble when the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[17] While this compound may not be a pharmaceutical agent, adhering to these rigorous standards in its characterization ensures data of the highest quality and utility.

Data Presentation: A Comprehensive Solvent Property Table

To aid in the selection of appropriate solvents for experimental work, the following table summarizes the properties of common laboratory solvents.

Table 2: Properties of Common Laboratory Solvents

| Solvent | Formula | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |

| Nonpolar | ||||

| Hexane | C₆H₁₄ | 0.1 | 1.88 | 68.7 |

| Toluene | C₇H₈ | 2.4 | 2.38 | 110.6 |

| Diethyl Ether | C₄H₁₀O | 2.8 | 4.33 | 34.5 |

| Dichloromethane | CH₂Cl₂ | 3.1 | 8.93 | 39.7 |

| Chloroform | CHCl₃ | 4.1 | 4.81 | 61.1 |

| Polar Aprotic | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | 77.1 |

| Acetone | C₃H₆O | 5.1 | 20.7 | 56.3 |

| Acetonitrile | C₂H₃N | 5.8 | 37.5 | 81.6 |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.71 | 153.0 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 7.2 | 46.68 | 189 |

| Polar Protic | ||||

| n-Propanol | C₃H₈O | 4.0 | 20.33 | 97.2 |

| Ethanol | C₂H₆O | - | 24.55 | 78.3 |

| Methanol | CH₄O | 5.1 | 32.70 | 64.7 |

| Water | H₂O | 10.2 | 80.1 | 100.0 |

| Data compiled from various sources.[20][21][22] |

Conclusion

References

- Khan Academy. (n.d.). Solubility of organic compounds.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- University of Wisconsin-Madison. (n.d.). Solvent Physical Properties.

- Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Kinetic solubility.

- PubChem. (n.d.). 2-Chloro-4-fluoro-1-nitrobenzene.

- Regulatory Affairs Professionals Society (RAPS). (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance.

- National Center for Biotechnology Information (NCBI). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- BioDuro. (n.d.). ADME Solubility Assay.

- ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- U.S. Food and Drug Administration (FDA). (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

- Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.

- The Fountain Magazine. (n.d.). Like Dissolves Like.

- Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?.

- Chemistry Stack Exchange. (2017). Why does like dissolve like?.

- Federal Register. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

- PubChem. (n.d.). 2-Chloro-1-fluoro-3-nitrobenzene.

- Scribd. (n.d.). Dielectric Constants of Common Solvents.

- PubChem. (n.d.). 3-Nitrotoluene.

- U.S. Food and Drug Administration (FDA). (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.

- Royal Society of Chemistry. (2023). Substituent effects on aromatic interactions in water.

- YouTube. (2020). DIRECTIVE INFLUENCE OF SUBSTITUENTS IN AROMATIC COMPOUNDS AND THEIR EFFECT.

- LookChem. (n.d.). 2-Chloro-4-fluoronitrobenzene.

- ChemBK. (2024). 2-chloro-4-fluoro-1-nitrobenzene.

- Solubility of Things. (n.d.). o-Nitrotoluene.

- ResearchGate. (n.d.). Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents.

- Lumen Learning. (n.d.). 14.3. Substituent Effects.

- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.

- ScholarWorks. (2021). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Depend.

- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- University of Rochester. (n.d.). Solvents and Polarity.

- CP Lab Safety. (n.d.). Understanding Common Lab Solvents.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fountainmagazine.com [fountainmagazine.com]

- 4. quora.com [quora.com]

- 5. chembk.com [chembk.com]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance | RAPS [raps.org]

- 16. pqri.org [pqri.org]

- 17. fda.gov [fda.gov]

- 18. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 19. fda.gov [fda.gov]

- 20. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 21. Solvent Physical Properties [people.chem.umass.edu]

- 22. www1.chem.umn.edu [www1.chem.umn.edu]

A Guide to the Structural Elucidation of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene via ¹H NMR Spectroscopy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. This guide provides a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene. By integrating fundamental NMR principles with advanced spectral prediction techniques, we will deconstruct the anticipated chemical shifts, multiplicities, and coupling constants. This document serves as a practical whitepaper for scientists, offering a theoretical framework, a detailed experimental protocol, and a thorough interpretation of the spectral data, grounded in the established effects of aromatic substituents.

Introduction: The Challenge of Polysubstituted Aromatics

The molecule this compound presents a classic challenge in structural elucidation: a benzene ring with multiple, electronically diverse substituents. Each substituent—the strongly electron-withdrawing nitro group, the inductively withdrawing and weakly resonance-donating halogens (chloro and fluoro), and the electron-donating methyl group—exerts a distinct influence on the ring's electronic environment.[1][2] ¹H NMR spectroscopy provides a powerful, non-destructive method to probe this environment and confirm the precise substitution pattern by analyzing the signals of the remaining aromatic and methyl protons.

This guide will systematically predict the ¹H NMR spectrum of the title compound, explain the quantum mechanical phenomena that shape its appearance, and provide a robust protocol for its experimental acquisition and analysis.

Caption: Molecular structure of this compound with key protons labeled.

Theoretical Framework: Decoding Substituent Effects

To accurately predict the ¹H NMR spectrum, one must understand how each substituent modulates the chemical shift and spin-spin coupling of the ring protons, H-5 and H-6.

Chemical Shift (δ)

The chemical shift of an aromatic proton is highly sensitive to the electron density at its attached carbon. Benzene's protons resonate at approximately 7.3 ppm.[2] Electron-donating groups (EDGs) increase electron density (shielding), shifting signals upfield (lower ppm), while electron-withdrawing groups (EWGs) decrease electron density (deshielding), shifting signals downfield (higher ppm).[1][3]

-

Nitro Group (-NO₂): A powerful EWG through both resonance and induction, it strongly deshields ortho and para protons.

-

Chloro Group (-Cl): An EWG via induction but a weak EDG via resonance. Its net effect is deshielding.

-

Fluoro Group (-F): The most electronegative element, it is a strong EWG via induction but also a weak EDG via resonance. Its net effect is also deshielding.

-

Methyl Group (-CH₃): A weak EDG through induction and hyperconjugation, it provides a slight shielding effect.

For this compound, we can anticipate the following:

-

H-6: Is positioned ortho to the potent -NO₂ group, leading to significant deshielding and a substantial downfield shift.

-

H-5: Is para to the -NO₂ group, but the more proximate influences are the ortho fluorine and meta methyl group. The strong inductive effect of the fluorine will be a dominant deshielding factor.

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, causing signals to split into multiplets. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

-

Proton-Proton (H-H) Coupling: In aromatic systems, the coupling strength is distance-dependent.

-

Proton-Fluorine (H-F) Coupling: The ¹⁹F nucleus has a spin of ½, just like a proton, and it couples strongly to nearby protons. This coupling can occur over multiple bonds.[8]

Predicted ¹H NMR Spectrum

Based on the structure, we expect three distinct signals: one for the methyl group and two for the aromatic protons.

Signal Assignments and Multiplicity Prediction

-

Methyl Protons (-CH₃): These three protons are chemically equivalent. They are five bonds removed from H-5 and six from H-6, so H-H coupling is negligible. However, they are four bonds away from the fluorine atom (⁴JHF). This meta H-F coupling is typically small (~1-3 Hz) and may result in the singlet appearing slightly broadened or as a very narrow doublet. For prediction purposes, we will anticipate a singlet.

-

Aromatic Proton H-5: This proton has two coupling partners:

-

H-6 at the ortho position (³JH5-H6).

-

The fluorine atom at the ortho position (³JH5-F4). The signal for H-5 is therefore predicted to be a doublet of doublets (dd) .

-

-

Aromatic Proton H-6: This proton also has two coupling partners:

-

H-5 at the ortho position (³JH6-H5).

-

The fluorine atom at the para position (⁵JH6-F4). The signal for H-6 is also predicted to be a doublet of doublets (dd) .

-

Caption: Spin-spin coupling network in this compound.

Quantitative Prediction Summary

To estimate chemical shifts, we use the base value of benzene (7.30 ppm) and add substituent chemical shift (SCS) increments. The interplay of multiple substituents can make precise prediction complex, but we can estimate the relative positions. H-6, being ortho to the -NO₂ group, will be the most downfield aromatic proton. The methyl group, attached to an sp² carbon, will be significantly downfield from typical alkane protons.

| Signal Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| -CH₃ | ~2.4 - 2.6 | s (or narrow d) | ⁴JHF ≈ 1-2 Hz | 3H |

| H-5 | ~7.6 - 7.8 | dd | ³JH5-H6 ≈ 8-9 Hz; ³JH5-F4 ≈ 7-9 Hz | 1H |

| H-6 | ~8.0 - 8.2 | dd | ³JH6-H5 ≈ 8-9 Hz; ⁵JH6-F4 ≈ 2-4 Hz | 1H |

Recommended Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires careful sample preparation and instrument setup.

I. Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) or acetone-d₆ (approx. 0.6 mL). CDCl₃ is a good first choice for general solubility.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add the deuterated solvent and cap the tube.

-

Homogenization: Gently vortex or invert the tube until the sample is completely dissolved. Ensure no solid particles remain.

-

Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

II. NMR Data Acquisition (Example on a 400 MHz Spectrometer)

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent.

-

Tuning & Shimming: Tune the probe to the ¹H frequency. Perform an automated or manual shimming routine to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set Acquisition Parameters:

-

Experiment: Standard proton acquisition (zg30 or similar).

-

Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 8 to 16 scans. This can be increased for dilute samples.

-

-

Acquire Data: Start the acquisition.

III. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial function to correct any baseline distortions.

-

Referencing: Calibrate the x-axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.

-

Integration: Integrate all signals. Set the integration of one of the single-proton aromatic signals to 1.0 to determine the relative ratios of the other signals.

-

Peak Picking: Identify the precise chemical shift of each peak and measure the coupling constants (J values) from the multiplet splittings.

Interpretation of the Final Spectrum

Upon acquiring the spectrum, the final step is to assign the observed signals to the protons in the molecule.

-

Identify the Signals: Locate the three expected signals: a 3H singlet (or narrow doublet) in the upfield region (~2.5 ppm) and two 1H doublet of doublets in the aromatic region (~7.5-8.5 ppm).

-

Assign the Methyl Group: The 3H signal is unambiguously assigned to the -CH₃ protons.

-

Assign the Aromatic Protons:

-

The most downfield doublet of doublets (~8.1 ppm) is assigned to H-6 , due to the strong deshielding effect of the ortho-nitro group.

-

The remaining doublet of doublets (~7.7 ppm) is assigned to H-5 .

-

-

Validate with Coupling Constants: The key to confirming the assignments lies in the coupling constants.

-

Measure the larger splitting in both aromatic multiplets. This corresponds to the ³JHHortho coupling and must be identical in both signals (e.g., 8.5 Hz). This confirms H-5 and H-6 are adjacent.

-

Measure the smaller splitting in the H-5 signal. This is the ³JHFortho coupling (~8 Hz).

-

Measure the smaller splitting in the H-6 signal. This is the ⁵JHFpara coupling and will be significantly smaller (~3 Hz). This distinct pattern of H-F coupling provides definitive proof of the assignments.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis reveals three distinct signals, with the two aromatic protons appearing as characteristic doublet of doublets. The significant downfield shift of H-6 confirms its position ortho to the nitro group. Most critically, the unique pattern of proton-fluorine coupling constants—a large ortho coupling for H-5 and a small para coupling for H-6—provides unambiguous evidence for the complete molecular structure. This systematic approach of prediction, acquisition, and interpretation exemplifies the power of NMR spectroscopy in modern chemical research.

References

- ResearchGate. (2007). Coupling of Protons with Fluorine.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- AIP Publishing. (1962). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics.

- Wiley Online Library. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.

- ResearchGate. (2003). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- Chemistry LibreTexts. (2024). 16.4: 19F and 31P NMR.

- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

- Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift.

- ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS.

- Semantic Scholar. (1992). Substituent effects on 1H chemical shifts. I—complete 1H chemical shift assignments of methyl‐substituted cyclic systems.

- Scribd. (n.d.). NMR Aromatic Proton Coupling: Doublet.

- Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.

- Sigma-Aldrich. (n.d.). This compound.

- National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

- EduBirdie. (2019). Nmr Aromatic Proton Coupling.

- JEOL USA Inc. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Nmr Aromatic Proton Coupling | University of Pennsylvania - Edubirdie [edubirdie.com]

- 7. scribd.com [scribd.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene, a substituted nitroaromatic compound of interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. We will delve into the predicted fragmentation pathways under both hard and soft ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI), respectively. The principles discussed herein are grounded in established fragmentation mechanisms of nitroaromatic and halogenated compounds.

Introduction to the Analyte and Mass Spectrometry

This compound (C₇H₅ClFNO₂) is a polysubstituted aromatic compound with a molecular weight of 189.57 g/mol . Its structure, featuring a nitro group, a chlorine atom, a fluorine atom, and a methyl group on the benzene ring, presents a unique case for mass spectrometric analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of small molecules like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization is a standard approach.[1][2][3] Liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS) is also a valuable tool, particularly for confirming the molecular weight.[4][5][6]

Predicted Electron Ionization (EI) Fragmentation Pathway

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing rich structural information. Based on the known fragmentation patterns of nitroaromatic and halogenated compounds, the following pathways are predicted for this compound.

The initial event in EI-MS is the removal of an electron to form a molecular ion (M⁺•). Due to the presence of a chlorine atom, the molecular ion peak will exhibit a characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[7]

The major fragmentation routes are expected to be initiated by the nitro group, which is a common feature in the mass spectra of nitroaromatic compounds.[3][8]

Primary Fragmentation Pathways:

-

Loss of NO₂: The most prominent fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a neutral nitrogen dioxide radical (•NO₂, 46 Da). This leads to the formation of a [M - NO₂]⁺ ion.

-

Loss of NO: A competing fragmentation pathway involves the loss of a nitric oxide radical (•NO, 30 Da). This often occurs through a rearrangement process where an oxygen atom from the nitro group is transferred to the aromatic ring, followed by the expulsion of •NO.

-

Loss of a Chlorine Atom: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl, 35/37 Da), forming a [M - Cl]⁺ ion.

-

Loss of a Methyl Radical: Benzylic cleavage can result in the loss of a methyl radical (•CH₃, 15 Da) to form a [M - CH₃]⁺ ion. This is a common fragmentation for methylated aromatic compounds.

Secondary Fragmentation:

The primary fragment ions will undergo further fragmentation, leading to a series of smaller ions. For example, the [M - NO₂]⁺ ion can subsequently lose a chlorine atom or a methyl group. The fragmentation of the aromatic ring itself can also occur, leading to characteristic ions at lower m/z values.

Below is a diagram illustrating the predicted EI fragmentation pathways:

Caption: General workflow for ESI-MS/MS analysis.

Experimental Protocols

To acquire mass spectra of this compound, the following experimental setups are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This is the preferred method for obtaining a detailed fragmentation pattern.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

GC Conditions:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-400 |

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

This method is suitable for confirming the molecular weight of the compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer with an ESI source.

LC Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

MS Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Scan Range | m/z 100-500 |

Data Interpretation and Trustworthiness

The interpretation of the mass spectrum should be a systematic process. First, identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine. Then, identify the major fragment ions and propose logical neutral losses. The fragmentation pattern should be consistent with the known chemical principles of mass spectrometry. To ensure the trustworthiness of the identification, it is recommended to compare the obtained spectrum with a library spectrum if available, or with the spectrum of a certified reference standard. In the absence of a reference spectrum for the exact molecule, comparison with the spectra of closely related analogs, such as 3-chloro-4-fluoronitrobenzene, can provide a high degree of confidence.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by characteristic losses of the nitro group (as NO₂ and NO), the chlorine atom, and the methyl group under electron ionization. Electrospray ionization is expected to yield a prominent molecular ion or adduct, with fragmentation achievable through tandem mass spectrometry. The experimental protocols provided in this guide offer a starting point for the analysis of this and related compounds. A thorough understanding of the principles outlined here will enable researchers to confidently identify and characterize this molecule in their studies.

References

- NIST Chemistry WebBook, SRD 69: Benzene, nitro-. [Link]

- PubChem: 2-Chloro-4-fluoro-1-nitrobenzene. [Link]

- NIST Chemistry WebBook, SRD 69: Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. [Link]

- ResearchGate: Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

- precisionFDA: 2-CHLORO-1-FLUORO-4-NITROBENZENE. [Link]

- NIST Chemistry WebBook, SRD 69: Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

- ACS Publications: Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-St

- YouTube: Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

- YouTube: Electron ioniz

- NIST Chemistry WebBook, SRD 69: 3-Chloro-4-fluoronitrobenzene. [Link]

- YouTube: Mass Spectrometry Fragment

- YouTube: Fragment

- NIST Chemistry WebBook, SRD 69: Benzene, 1-chloro-4-methyl-2-nitro-. [Link]

- Matrix Fine Chemicals: 2-CHLORO-1-METHYL-4-NITROBENZENE. [Link]

- Spectroscopy Online: Anatomy of an Ion's Fragmentation After Electron Ioniz

- YouTube: 14.

- NIST Chemistry WebBook, SRD 69: Methyl 2-chloro-4-nitrobenzo

Sources

- 1. This compound | 90292-62-9 [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 8. Benzene, nitro- [webbook.nist.gov]

2-chloro-4-fluoro-3-methyl-1-nitrobenzene material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 2-chloro-4-fluoro-3-methyl-1-nitrobenzene

Introduction: A Chemist's Perspective on a Niche Reagent

This compound (CAS No. 90292-62-9) is a substituted nitrobenzene derivative. Such halogenated and nitrated aromatic compounds are fundamental building blocks in synthetic organic chemistry, often serving as precursors in the development of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of chloro, fluoro, methyl, and nitro groups on the benzene ring offers a unique combination of reactivity and electronic properties, making it a valuable intermediate for complex molecular architectures.

However, this structural complexity also dictates its toxicological and safety profile. The presence of a nitro group, combined with halogen substituents, necessitates a rigorous and well-informed approach to its handling, storage, and disposal. This guide moves beyond a simple recitation of safety data, aiming to provide researchers and drug development professionals with the causal reasoning behind the safety protocols, grounded in the compound's inherent chemical nature.

A Note on Data Specificity: It is crucial to note that comprehensive, publicly available toxicological data for this specific compound (CAS 90292-62-9) is limited. The core safety information presented here is based on the available data for this compound. Where appropriate, general principles are drawn from structurally related chloronitrobenzene compounds to inform best practices, with the explicit understanding that these are for guidance and not a direct substitute for compound-specific data.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction work-up.

| Property | Data | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 90292-62-9 | Sigma-Aldrich |

| Molecular Formula | C₇H₅ClFNO₂ | Sigma-Aldrich |

| InChI Key | OEWOEJIFEWFIGG-UHFFFAOYSA-N | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | Room Temperature (in a dry, sealed container) | Sigma-Aldrich |

The solid nature of this compound at room temperature is an important handling consideration. Unlike volatile liquids, the primary exposure risk during handling is through the inhalation of fine particulates or direct skin contact with the solid material.

Section 2: GHS Hazard Identification and Analysis

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The classifications for this compound point to specific risks upon exposure.

| GHS Classification | Hazard Statement | Interpretation & Causality |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion of this compound can lead to toxic effects. The nitroaromatic structure is often associated with systemic toxicity. |

| Skin Irritation (Category 2) | H315: Causes skin irritation | The combination of halogens and a nitro group on the aromatic ring can make the compound irritating to dermal tissues upon direct contact. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation, potentially leading to damage if not addressed immediately. Particulate matter can be especially hazardous. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosolized particles can irritate the respiratory system. This is a common hazard for powdered or crystalline organic compounds. |

These classifications mandate the use of specific pictograms on labeling to provide an immediate visual warning of the primary hazards.

Caption: Standard workflow for handling a hazardous solid chemical.

Personal Protective Equipment (PPE)

PPE is the last line of defense. Its selection is directly dictated by the hazard classifications.

-

Hand Protection: Wear protective gloves, such as nitrile, and inspect them before use. [1]Given the H315 classification (skin irritant), this is non-negotiable. Change gloves immediately if contamination is suspected.

-

Eye/Face Protection: Safety goggles with side-shields are mandatory to protect against airborne particles and splashes, in line with the H319 (serious eye irritation) warning. [1][2]* Skin and Body Protection: A lab coat should be worn to protect against accidental skin contact. [1]* Respiratory Protection: While a fume hood is the primary control, if there is a risk of dust generation outside of this controlled environment, a NIOSH-approved respirator may be necessary. [3]

Storage Protocols

The compound should be stored sealed in a dry, room temperature environment. It is prudent to store it away from strong oxidizing agents and bases, which are common incompatibilities for nitroaromatic compounds. [4][5]Proper storage ensures the compound's stability and prevents accidental reactions. [5]

Section 4: Reactive Safety: Emergency and First-Aid Procedures

Should an exposure occur despite proactive measures, a rapid and correct response is critical to mitigating harm. The following procedures are derived from the compound's known hazards and standard chemical first-aid practices. [1]

| Exposure Route | First-Aid Measure | Rationale & Precautionary Statement |

|---|---|---|

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. [1] | Addresses the H335 hazard (respiratory irritation). The goal is to remove the irritant and ensure adequate oxygenation. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [1][2] | Counteracts the H315 hazard (skin irritation). Thorough washing is required to remove all traces of the solid from the skin. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. [1][2]Seek immediate medical attention. | This directly follows from precautionary statement P305+P351+P338 and is critical for mitigating the H319 hazard (serious eye irritation). |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [1][5]| Addresses the H302 hazard (harmful if swallowed). Inducing vomiting can cause further damage; professional medical intervention is required. |

Accidental Release (Spill) Response Workflow

A spill of a hazardous solid requires a controlled response to prevent wider contamination and exposure.

Caption: Emergency response workflow for a solid chemical spill.

Section 5: Toxicological Profile and Mechanistic Insights

As previously stated, specific toxicological studies on this compound are not widely published. The hazard statements provide the primary toxicological summary.

-

Acute Effects: The primary acute risks are irritation to the skin, eyes, and respiratory system, and moderate toxicity if ingested. * Chronic Effects & Carcinogenicity: There is no specific data identifying this compound as a carcinogen or mutagen. [1]However, it is a critical point of scientific integrity to acknowledge that many substituted nitrobenzenes are subjects of toxicological investigation. For example, related compounds like 2-chloronitrobenzene and 4-chloronitrobenzene have been shown in animal studies to cause methemoglobin formation, leading to anemia and secondary tissue damage. [6]Some chloronitrobenzenes are also suspected of causing genetic defects and cancer. [7]These findings for related compounds underscore the importance of minimizing exposure to any novel nitroaromatic compound as a matter of prudent laboratory practice, even in the absence of specific data.

Conclusion

The safe and effective use of this compound in a research and development setting hinges on a clear understanding of its identified hazards and the implementation of robust, proactive safety protocols. While the available data classifies it as a harmful and irritant compound, the broader toxicological profile of the nitroaromatic class of chemicals calls for a consistently cautious approach. By integrating the principles of engineering controls, appropriate PPE, and emergency preparedness into all workflows, researchers can confidently utilize this reagent while upholding the highest standards of laboratory safety.

References

- PubChem Compound Summary for CID 75017, 2-Chloro-4-fluoro-1-nitrobenzene.

- PubChem Compound Summary for CID 67659, 1-Chloro-4-fluoro-2-nitrobenzene.

- Toxicity Studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene.

- Toxicological Profile for Nitrobenzene.

- NTP Technical Report on the Toxicity Studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene.

- 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

- Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

A Predictive Analysis of the Thermodynamic Properties of 2-chloro-4-fluoro-3-methyl-1-nitrobenzene: A Technical Guide for Researchers

Introduction: The Significance of Substituted Nitrobenzenes in Drug Discovery and Materials Science